2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new 2-aminopyrrole derivatives were synthesized via the reaction of 4-arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-ylacetates with 2-cyano-N-(thiazol-2-yl)acetamide in the presence of Et3N . Another study reported the synthesis of a novel derivative by the interaction of (Z)-N-(5-tert-butyl)-2-oxofuran-3(2H)-yliden-2-phenylaminobenzohydrazide with cyanoacetic ester in the presence of triethylamine .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one" .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Thiazolidinones are integral to the synthesis of heterocyclic compounds, offering pathways to diverse chemical structures. For instance, the synthesis of pyrrolo[2,1-b]thiazoles and their derivatives showcases the flexibility of thiazolidin-4-ones in constructing complex molecules, critical for pharmaceuticals and materials science (Tverdokhlebov et al., 2003). Similarly, the development of novel 4-oxothiazolidine-2,5-diylidenes containing thioamide groups based on dithiomalonamides highlights the versatility of thiazolidinones in generating compounds with varied functional groups (Obydennov et al., 2014), which could influence the design and synthesis of new molecules with specific properties.
Antiproliferative and Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their biological activities, including antiproliferative and antimicrobial effects. Research on 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones has demonstrated potential antiproliferative activity against various human cancer cell lines, indicating the therapeutic value of thiazolidinone scaffolds (Chandrappa et al., 2008). Additionally, the synthesis of novel thiazolidinone derivatives and their evaluation for antimicrobial activity underscore the potential of thiazolidinones in addressing bacterial and fungal infections (Patel, Kumari, & Patel, 2012).
Molecular Structure and Solid-State Behavior
Understanding the molecular and solid-state structures of thiazolidinone derivatives is crucial for their application in medicinal chemistry and material science. Studies on the regioselective synthesis, structure, and behavior in solutions of novel phosphorylated thiazolidin-4-ones provide insights into the stereochemical structures and isomerization mechanisms, important for designing molecules with desired properties (Kozlov et al., 2005).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, some 2-aminopyrrole derivatives exhibited radical-binding activity and cytotoxic activity against gastrointestinal stromal tumor (GIST) cells, including those resistant to the target drug imatinib (Glivec). The cytotoxic activity of the synthesized compounds was comparable with that of doxorubicin chemotherapeutics and exceeded significantly those of etoposide, paclitaxel, and hydroxyurea .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)7(12)5-9-11(4)8(13)6-14-9/h5H,6H2,1-4H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKQOSKZHFFRG-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C1N(C(=O)CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C\1/N(C(=O)CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(3,3-dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one |
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